molecular formula C11H15BrClNO B6216008 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 2742659-78-3

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B6216008
CAS No.: 2742659-78-3
M. Wt: 292.6
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Description

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological activities, including their use as central nervous system agents

Properties

CAS No.

2742659-78-3

Molecular Formula

C11H15BrClNO

Molecular Weight

292.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the following steps:

    Bromination: The starting material, 9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used.

Major Products

    Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include debrominated compounds.

Scientific Research Applications

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.

    Pharmacology: The compound is used to investigate the mechanisms of action of benzazepine derivatives on the central nervous system.

    Biological Studies: It serves as a tool compound in studying receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound may be used in the synthesis of other pharmacologically active benzazepine derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, such as dopamine and serotonin receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
  • 6-fluoro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
  • 6-iodo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Uniqueness

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can affect the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.

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